3-Ethynyl-3-methyloxetane
CAS No.: 1290541-27-3
Cat. No.: VC0059443
Molecular Formula: C6H8O
Molecular Weight: 96.129
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1290541-27-3 |
---|---|
Molecular Formula | C6H8O |
Molecular Weight | 96.129 |
IUPAC Name | 3-ethynyl-3-methyloxetane |
Standard InChI | InChI=1S/C6H8O/c1-3-6(2)4-7-5-6/h1H,4-5H2,2H3 |
Standard InChI Key | MFMBEVUFBLJCBC-UHFFFAOYSA-N |
SMILES | CC1(COC1)C#C |
Introduction
Structural Characteristics and Physical Properties
3-Ethynyl-3-methyloxetane features a four-membered oxetane ring containing one oxygen atom, with both a methyl group and an ethynyl group attached to the carbon at position 3. This structural arrangement contributes to the compound's unique chemical behavior and reactivity profile. The compound has a molecular formula of C6H8O and a molecular weight of 96.13 g/mol.
The structure consists of a rigid oxetane ring system that provides conformational constraints, while the ethynyl group introduces a site for numerous chemical transformations. This combination makes the compound particularly valuable in synthetic applications requiring controlled reactivity.
Identification and Characterization Data
The following table summarizes the key identification parameters for 3-Ethynyl-3-methyloxetane:
Parameter | Value |
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IUPAC Name | 3-ethynyl-3-methyloxetane |
CAS Number | 1290541-27-3 |
Molecular Formula | C6H8O |
Molecular Weight | 96.13 g/mol |
InChI | InChI=1S/C6H8O/c1-3-6(2)4-7-5-6/h1H,4-5H2,2H3 |
InChI Key | MFMBEVUFBLJCBC-UHFFFAOYSA-N |
Canonical SMILES | CC1(COC1)C#C |
The compound's structure incorporates multiple functional elements that influence its physicochemical properties and reactivity patterns. The strain energy of the four-membered oxetane ring contributes significantly to its reactivity, while the ethynyl group provides a site for diverse chemical transformations.
Synthesis and Preparation Methods
The synthesis of 3-Ethynyl-3-methyloxetane typically involves specific chemical transformations starting from appropriate precursors. Several synthetic approaches have been developed, with the most common method involving the reaction of 3-methyloxetan-3-ol with an ethynylating agent.
Laboratory-Scale Synthesis
Laboratory preparation of this compound often employs ethynylmagnesium bromide as an ethynylating agent in the presence of a suitable catalyst. The reaction requires careful control of conditions, including:
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Inert atmosphere (nitrogen or argon) to prevent oxidation
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Controlled temperature (typically low temperatures) to manage reaction rate and improve yield
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Appropriate solvent systems to facilitate the reaction
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Careful purification steps, typically involving distillation or chromatography
The reaction proceeds via nucleophilic addition of the ethynyl group to the carbonyl position, followed by subsequent transformation to form the oxetane ring structure.
Industrial Production Methods
When produced on an industrial scale, the synthesis follows similar chemical pathways but requires additional considerations:
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Use of high-purity reagents to ensure product quality
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Implementation of advanced reaction control systems to maintain optimal conditions
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Scaled-up purification techniques that maintain efficiency and product purity
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Quality control measures to ensure batch-to-batch consistency
The industrial production methods must balance reaction efficiency, product quality, and economic considerations to make the process commercially viable.
Chemical Reactivity and Reaction Profiles
3-Ethynyl-3-methyloxetane participates in a diverse range of chemical reactions, making it valuable in synthetic organic chemistry. Its reactivity is influenced by both the oxetane ring and the ethynyl functionality.
Oxidation Reactions
The compound undergoes oxidation with various oxidizing agents:
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Reaction with potassium permanganate in aqueous medium at room temperature leads to oxetane derivatives with additional oxygen functionalities
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Oxidation with chromium trioxide produces corresponding oxidized derivatives
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The oxidation process can be directed toward either the oxetane ring or the ethynyl group, depending on reaction conditions
Reduction Reactions
Reduction transformations occur primarily at the ethynyl functionality:
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Treatment with lithium aluminum hydride in anhydrous ether at low temperatures yields alcohol derivatives
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Selective reduction can be achieved using appropriate reducing agents and controlled conditions
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The oxetane ring typically remains intact during these transformations unless specific ring-opening conditions are applied
Substitution Reactions
The ethynyl group serves as a reactive site for various substitution processes:
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Nucleophilic substitution reactions with reagents like sodium azide or sodium methoxide in polar solvents
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Formation of substituted oxetanes with diverse functional groups
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Potential for click chemistry applications through copper-catalyzed azide-alkyne cycloaddition reactions
Comparative Analysis with Related Oxetane Compounds
Understanding the unique properties of 3-Ethynyl-3-methyloxetane requires comparison with structurally related compounds.
Structural Analogs and Reactivity Differences
The following table compares 3-Ethynyl-3-methyloxetane with related compounds:
Compound | Key Structural Feature | Distinctive Reactivity |
---|---|---|
3-Ethynyl-3-methyloxetane | Ethynyl group (-C≡CH) | Enhanced reactivity through alkyne chemistry, potential for click reactions, wider range of derivatives |
3-Methyloxetane | Lacks substitution at position 3 | Simpler reactivity profile, primarily ring-opening reactions |
3-Ethyl-3-methyloxetane | Ethyl group instead of ethynyl | Less reactive, different polymer properties |
3-Hydroxymethyl-3-methyloxetane | Hydroxymethyl group (-CH₂OH) | Increased hydrogen bonding, different polymerization behavior |
3-(Bromomethyl)-3-methyloxetane | Bromomethyl group (-CH₂Br) | Excellent leaving group, highly reactive in substitution reactions |
These structural differences manifest in significant variations in chemical behavior and applications. For instance, 3-(Bromomethyl)-3-methyloxetane undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles, while 3-Ethynyl-3-methyloxetane offers additional reaction pathways through its alkyne functionality.
Research Applications and Scientific Significance
3-Ethynyl-3-methyloxetane holds considerable value in various scientific and industrial contexts.
Polymer Chemistry Applications
In polymer science, the compound offers several advantages:
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Use as a monomer in the synthesis of polyoxetanes with distinctive properties
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Development of materials with adhesive properties applicable in coatings and sealants
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Potential for creating polymers with controlled architecture through the selective reactivity of the ethynyl group
Industrial Relevance
The compound demonstrates value in industrial contexts:
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Production of specialty chemicals requiring the oxetane framework
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Use as an intermediate in organic synthesis for various end products
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Potential applications in the development of functional materials with commercial applications
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